Sodium;(114C)butanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7NaO2 |
|---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
sodium;(114C)butanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+2; |
InChI Key |
MFBOGIVSZKQAPD-JXFNBCCBSA-M |
SMILES |
CCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CCC[14C](=O)[O-].[Na+] |
Canonical SMILES |
CCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Radiochemical Aspects of Sodium 1 14c Butanoate
Radiosynthesis Pathways for Carboxyl-Labeled Butanoic Acid
The primary goal in the radiosynthesis of Sodium [1-14C]butanoate is the specific incorporation of the carbon-14 (B1195169) isotope at the carboxyl position (C-1) of the butanoic acid molecule. A common and effective method to achieve this is through the use of a Grignard reaction.
This pathway typically involves the reaction of a suitable Grignard reagent, such as n-propylmagnesium chloride, with [14C]carbon dioxide ([14C]CO2). The [14C]CO2, serving as the source of the radiolabel, is bubbled through a solution containing the Grignard reagent. snmjournals.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the [14C]CO2, leading to the formation of a magnesium carboxylate intermediate. Subsequent quenching of the reaction with an acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield [1-14C]butanoic acid. snmjournals.org The resulting radiolabeled butanoic acid can then be converted to its sodium salt, Sodium [1-14C]butanoate, by neutralization with a sodium base like sodium hydroxide (B78521) or sodium bicarbonate. google.com
Alternative pathways might involve the use of other organometallic reagents or different [14C]-labeled precursors, but the Grignard reaction with [14C]CO2 remains a widely utilized and reliable method for carboxyl-labeling of carboxylic acids. snmjournals.orgpnas.org
Purification and Quality Control of Radiolabeled Butanoate
Following synthesis, the crude product contains the desired Sodium [1-14C]butanoate along with unreacted precursors, byproducts, and residual solvents. Therefore, a robust purification process is essential to ensure the final product's purity.
A common purification strategy involves a series of chromatographic and extraction steps. mdpi.comgoogle.com For instance, the reaction mixture can be passed through ion-exchange resins to separate the charged butanoate from neutral impurities. snmjournals.org Solid-phase extraction (SPE) with cartridges like C18 can also be employed to remove nonpolar impurities. iaea.org High-performance liquid chromatography (HPLC) is a powerful technique for achieving high radiochemical purity. mdpi.comgoogle.comnih.gov Reverse-phase HPLC, using a C18 column with a suitable mobile phase, can effectively separate [1-14C]butanoate from closely related compounds. mdpi.comnih.gov
Quality control is a critical final step to verify the identity, purity, and activity of the radiolabeled compound. Key quality control tests include:
Radiochemical Purity: This determines the percentage of the total radioactivity in the sample that is present in the desired chemical form of Sodium [1-14C]butanoate. It is typically assessed using radio-HPLC or thin-layer chromatography (TLC) coupled with a radioactivity detector. snmjournals.orgepa.gov
Chemical Purity: This assesses the presence of non-radioactive chemical impurities. Standard analytical techniques like HPLC with a UV or mass spectrometry detector can be used for this purpose. iaea.org
Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound, often expressed in units like Gigabecquerels per millimole (GBq/mmol) or Curies per millimole (Ci/mmol). snmjournals.orgsnmjournals.org
Assessment of Radiochemical Purity and Specific Activity
The determination of radiochemical purity and specific activity is paramount for the reliable use of Sodium [1-14C]butanoate in scientific experiments.
Radiochemical Purity Assessment: As mentioned, radio-HPLC is the gold standard for determining radiochemical purity. snmjournals.org A sample of the final product is injected into an HPLC system equipped with a radioactivity detector. The resulting chromatogram will show peaks corresponding to different radioactive species. The area under the peak for Sodium [1-14C]butanoate, relative to the total area of all radioactive peaks, gives the radiochemical purity. A purity of >95% is generally considered acceptable for most research applications. nih.gov
Specific Activity Assessment: The specific activity is calculated by dividing the total radioactivity of the sample by the total amount of the compound (both labeled and unlabeled). The total radioactivity is measured using a calibrated radiation detector, such as a liquid scintillation counter. The total amount of the compound can be determined using a quantitative analytical method, such as HPLC with a concentration-calibrated detector. For instance, a known quantity of the radiolabeled product can be analyzed by HPLC, and the peak area can be compared to a standard curve generated from known concentrations of non-radiolabeled sodium butanoate.
The following table provides illustrative data that might be obtained during the quality control of a batch of synthesized Sodium [1-14C]butanoate.
| Parameter | Method | Result | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC | 98.5% | > 95% |
| Chemical Purity | HPLC-UV | 99.2% | > 98% |
| Specific Activity | LSC and HPLC | 2.1 GBq/mmol | > 1.85 GBq/mmol |
Methodologies for Tracing Butanoate Metabolism in Biological Systems
In Vitro Experimental Models for [1-14C]Butanoate Tracing
In vitro models offer controlled environments to investigate the cellular and molecular mechanisms of butanoate metabolism, free from the systemic complexities of a whole organism.
Cultured cell lines and primary cells are fundamental tools for dissecting the metabolic pathways of [1-14C]butanoate. Human colon adenocarcinoma cell lines, such as Caco-2 and BCS-TC2, are frequently used models. portlandpress.com In these cells, researchers can perform uptake assays by incubating cell monolayers with [1-14C]butanoate and measuring the accumulated intracellular radioactivity over time. portlandpress.com Such studies have been instrumental in identifying and characterizing the transport mechanisms involved, including both pH-dependent and carrier-mediated processes. portlandpress.comphysiology.org For instance, studies in Caco-2 cells have helped elucidate the major role of the monocarboxylate transporter-1 (MCT-1) in butyrate (B1204436) uptake. physiology.orgphysiology.org
Primary cells, isolated directly from tissues, provide a model that more closely resembles the in vivo state. Primary human myotubes have been used to investigate the direct oxidation of [1-14C]butanoate, revealing that a significant portion of the uptaken substrate is metabolized for energy. nih.gov Similarly, isolated colonocytes from animal models are used to study butanoate oxidation by measuring the production of ¹⁴CO₂. psu.edunih.gov Studies using cultured fibroblasts have also utilized [1-14C]butanoate to identify defects in fatty acid oxidation pathways in various inherited metabolic disorders. nih.gov
Interactive Table 1: Research Findings in Cultured Cell Systems Using [1-14C]Butanoate
| Cell Type | Experimental Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Caco-2 (Human Colon Adenocarcinoma) | Butyrate Uptake Mechanisms | Uptake is pH-dependent and mediated by MCT-1. | physiology.orgphysiology.org |
| BCS-TC2 (Human Colon Adenocarcinoma) | Butyrate Transport Kinetics | Two distinct carrier-mediated uptake mechanisms identified. | portlandpress.com |
| Primary Human Myotubes | Butyrate Oxidation | Approximately 17% of uptaken [1-14C]butyrate is oxidized. | nih.gov |
| Cultured Fibroblasts | Fatty Acid Oxidation Disorders | Normal [1-14C]butyrate oxidation in CPT deficiency; defective oxidation in GAII. | nih.gov |
Organotypic slice cultures and tissue explants maintain the three-dimensional architecture and cellular heterogeneity of the original tissue, offering a more complex model than cell monolayers. Precision-cut liver slices (PCLSs) have been used to study the liver-specific effects of butanoate on lipid metabolism. mdpi.com In these models, the tissue slices are incubated in a culture medium containing [1-14C]butanoate, and the subsequent metabolic changes within the tissue are analyzed.
Explant models, such as those derived from human intestinal tissue, have been integrated into advanced microfluidic devices, often termed "gut-on-a-chip" models. nih.gov These systems allow for the study of complex interactions, such as those between microbial metabolites and the intestinal epithelium. For example, human colon tissue explants have been used to demonstrate that butyrate improves tissue barrier integrity. nih.gov Similarly, chicken cecal tissue explants have been employed to investigate the influence of short-chain fatty acids on bacterial processes at the mucosal surface. frontiersin.org In the context of neuroscience, organotypic brain slice cultures have been used, although detailed metabolic tracing with [1-14C]butanoate is less commonly reported in this specific model. wellmicro.comscience.govfrontiersin.org
A critical aspect of tracing studies is the precise evaluation of cellular uptake and the size of intracellular substrate pools. The uptake of [1-14C]butanoate is typically measured by incubating cells with the radiolabeled substrate for a defined period, followed by washing to remove extracellular tracer and cell lysis to measure intracellular radioactivity via liquid scintillation counting. portlandpress.com
Kinetic analysis is performed by measuring uptake at various concentrations of unlabeled butanoate while keeping the [1-14C]butanoate concentration constant. portlandpress.com This allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), which characterize the affinity and capacity of the transport systems. nih.gov These studies have revealed that butanoate uptake is a saturable process, indicative of carrier-mediated transport, and can also have a non-saturable, linear component representing passive diffusion. portlandpress.com For example, studies using basolateral membrane vesicles from rat distal colon identified a carrier-mediated process with an apparent Kₘ for butyrate of 6.9 mmol/L. nih.gov The influence of factors like extracellular pH and the presence of inhibitors or competing substrates (e.g., acetate, lactate) is also assessed to further characterize the transport mechanisms. portlandpress.comnih.gov
Interactive Table 2: Kinetic Parameters of [1-14C]Butanoate Uptake in Colonic Models
| Model System | Transport Mechanism | Apparent Kₘ | Key Modulators | Reference(s) |
|---|---|---|---|---|
| Rat Distal Colon Vesicles | Carrier-mediated SCFA-bicarbonate exchange | 6.9 mmol/L | pH, Bicarbonate | nih.gov |
| Caco-2 Cells | pH-driven anion exchange | Not specified | pH, Lactate (B86563), Propionate | physiology.org |
Ex Vivo and Perfused Organ System Applications
Ex vivo and perfused organ systems bridge the gap between in vitro studies and in vivo complexity, allowing for the investigation of organ-specific metabolism while maintaining physiological architecture and blood flow. altex.org
Isolated organ perfusion involves surgically removing an organ and maintaining its viability by circulating an artificial, oxygenated perfusate through its vascular system. altex.org This technique has been applied to various organs, including the heart, liver, and colon, to study butanoate metabolism. nih.govcambridge.orgnih.gov
In a typical setup, the main artery of the organ is cannulated and connected to a perfusion system that delivers a buffer containing nutrients and [1-14C]butanoate. altex.orgnih.gov The perfusate is often a Krebs-Henseleit buffer, warmed and gassed with an oxygen/carbon dioxide mixture. core.ac.uk The venous effluent is collected for analysis. This approach allows for precise control over the substrate supply and the collection of metabolic products. For example, isolated rat hearts have been perfused with butyrate to study its role as a cardiac energy substrate, and isolated rat colons have been perfused to examine concentration-dependent absorption and metabolism. nih.govahajournals.org Similarly, the isolated perfused human fetal brain has been used to demonstrate the utilization of ketone bodies, which are structurally related to butyrate. nih.gov
More detailed analysis involves separating and quantifying specific radiolabeled metabolites. A common method is to measure the production of ¹⁴CO₂, which indicates the extent of substrate oxidation through the tricarboxylic acid (TCA) cycle. psu.edunih.gov This is often achieved by trapping the CO₂ released from the perfusate in a basic solution, such as sodium hydroxide (B78521), and then quantifying the radioactivity. psu.edu Other metabolites, such as ketone bodies (acetoacetate, β-hydroxybutyrate) and TCA cycle intermediates (glutamate), can be identified and quantified in the effluent using techniques like high-performance liquid chromatography (HPLC) and magnetic resonance spectroscopy. nih.govnih.govcoventry.ac.uk For instance, in perfused rat colon experiments, venous blood was analyzed to show that a substantial portion of [1-14C]octanoate (a medium-chain fatty acid) was absorbed unmetabolized, while the rest was converted to ¹⁴CO₂ and ¹⁴C-ketone bodies. nih.gov Studies with perfused hearts have shown the conversion of labeled butyrate into metabolites like glutamate (B1630785) and acetoacetate, providing insights into its contribution to cardiac energy metabolism. nih.govcoventry.ac.uk
Interactive Table 3: Metabolites Detected in Effluents from [1-14C]Butanoate (or related tracer) Perfusion Studies
| Organ System | Tracer | Detected ¹⁴C-Metabolites in Effluent | Analytical Technique | Reference(s) |
|---|---|---|---|---|
| Isolated Perfused Rat Heart | [1-¹³C]Butyrate* | Glutamate, Acetoacetate, Acetylcarnitine | Magnetic Resonance Spectroscopy | nih.govcoventry.ac.uk |
| Perfused Rat Colon | [1-¹⁴C]Octanoate** | ¹⁴CO₂, ¹⁴C-Ketone Bodies | Scintillation Counting, HPLC | nih.gov |
| Perfused Rat Colon | [¹⁴C]Butyrate | ¹⁴CO₂, ¹⁴C-3-hydroxybutyrate, ¹⁴C-Lactate | HPLC, Scintillation Counting | researchgate.net |
| Isolated Mouse Colonocytes | [¹⁴C]Butyrate | ¹⁴CO₂, Acetoacetate, β-hydroxybutyrate | Scintillation Counting | psu.edunih.gov |
*Note: Study used ¹³C-labeled butyrate, a non-radioactive isotope, but demonstrates the principle of metabolite analysis in perfusion systems. **Note: Study used octanoate, a related fatty acid, illustrating the methodology for analyzing metabolites in colonic perfusion.
Administration Routes and Distribution Analysis
The route of administration significantly influences the initial distribution and subsequent metabolic pathway of Sodium;([1-14C])butanoate. Common administration routes in animal studies include oral, intravenous, and intraperitoneal injections. Following administration, the distribution of the carbon-14 (B1195169) (¹⁴C) label is analyzed across various organs and tissues to understand its bioavailability and sites of action or metabolism.
Oral administration studies, often conducted in species like broiler chickens and turkeys, have shown that butanoate is rapidly absorbed in the gastrointestinal tract. nih.govnih.gov However, to ensure it reaches more distal parts of the intestine, protected forms of sodium butanoate, such as those microencapsulated in a lipid matrix, are often used. cambridge.org This protection prevents rapid metabolism in the stomach and upper small intestine, allowing for a slower release and wider distribution along the gastrointestinal tract. cambridge.org
In rodent models, such as mice and rats, studies involving intravenous or intraperitoneal injection of Sodium;([1-14C])butanoate have demonstrated rapid appearance of radioactivity in the blood. researchgate.net The ¹⁴C label is then distributed to various organs, with the liver being a primary site of accumulation. researchgate.net This is consistent with the liver's central role in metabolism. Other tissues, including the kidney, brain, and muscle, also show uptake of the radioactive label. researchgate.net The rapid clearance from the plasma, with a half-life of less than 5 minutes in mice and rabbits, suggests swift uptake and metabolism by tissues. researchgate.net
Studies in ruminants, like sheep, have explored the effects of intraruminal infusions of sodium butanoate. These studies are crucial for understanding its role in rumen fermentation and its subsequent absorption and metabolism. cambridge.org The data indicates that butanoate is readily absorbed from the rumen. cambridge.orgusask.ca
The following table summarizes findings on the tissue distribution of the ¹⁴C label after administration of Sodium;([1-14C])butanoate in various animal models.
| Animal Model | Administration Route | Key Tissues with ¹⁴C Accumulation | Reference |
| Mice | Intravenous/Intraperitoneal | Liver, Kidney, Brain, Muscle | researchgate.net |
| Broiler Chickens | Oral | Gastrointestinal Tract | nih.gov |
| Turkeys | Oral | Gastrointestinal Tract | nih.gov |
| Sheep | Intraruminal | Rumen, Liver | cambridge.orgcambridge.org |
Assessment of Whole-Body Carbon-14 Excretion and Retention
Following the distribution of Sodium;([1-14C])butanoate, it is crucial to assess how the body eliminates the ¹⁴C label and how much is retained. This provides a complete picture of the compound's metabolic fate. The primary routes of excretion for carbon-containing compounds are through expired air as ¹⁴CO₂, urine, and feces.
Studies in rats have shown that after the administration of a ¹⁴C-labeled compound, radioactivity is eliminated principally via the lungs as expired air. nih.gov This indicates that the butanoate is rapidly metabolized through pathways like the tricarboxylic acid (TCA) cycle, leading to the production of ¹⁴CO₂. plos.org Urinary and fecal excretion of the ¹⁴C label are generally found to be minor routes of elimination for rapidly metabolized short-chain fatty acids. nih.gov
The retention of the ¹⁴C label in various tissues provides insights into the extent to which butanoate or its metabolites are incorporated into cellular components. In studies with ¹⁴C-labeled propionate, a related short-chain fatty acid, tissue fixation of radioactivity 24 hours after injection was observed primarily in glandular tissues. nih.gov This suggests potential incorporation into proteins or other macromolecules. The long half-life of carbon-14 (approximately 5,730 years) allows for long-term retention studies, although the biological half-life of the carbon from butanoate within the body is much shorter and depends on the metabolic turnover of the molecules into which it is incorporated. umich.eduopenmedscience.com The generic one-compartment model for organic carbon in the body suggests a biological half-life of around 40 days. nih.gov
The table below outlines the primary excretion routes and retention characteristics of the ¹⁴C label from Sodium;([1-14C])butanoate metabolism.
| Excretion/Retention Parameter | Primary Route/Finding | Animal Model | Reference |
| Excretion | |||
| Expired Air (¹⁴CO₂) | Major route of elimination | Rats | nih.gov |
| Urine | Minor route of elimination | Rats | nih.gov |
| Feces | Minor route of elimination | Rats | nih.gov |
| Retention | |||
| Tissue Fixation | Primarily in glandular tissues | Rats | nih.gov |
| Biological Half-life (Organic ¹⁴C) | Approximately 40 days (generic model) | General | nih.gov |
Quantitative Analysis of Metabolic Fluxes Using Sodium 1 14c Butanoate
Theoretical Framework of Isotopic Metabolic Flux Analysis (iMFA)
Isotopic Metabolic Flux Analysis (iMFA) is a sophisticated computational method that combines data from isotope labeling experiments with metabolic network models to quantify intracellular reaction rates. nih.gov The core principle of iMFA is to introduce a substrate labeled with a stable or radioactive isotope (a "tracer") into a biological system and then measure the distribution of the isotope in downstream metabolites. mdpi.com This distribution, or labeling pattern, is a direct consequence of the relative activities of the metabolic pathways through which the tracer has traveled. researchgate.net
The analysis typically relies on two key assumptions:
Metabolic Steady State: The concentrations of intracellular metabolites are assumed to be constant over time. This implies that the rate of production of each metabolite is equal to its rate of consumption. nih.gov
Isotopic Steady State: The isotopic labeling pattern of each metabolite is also assumed to be constant. This state is reached when the isotopic composition of the tracer entering the system has fully propagated throughout the metabolic network.
Under these conditions, the labeling pattern of any given metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. mdpi.comresearchgate.net By creating a mathematical model of the cell's metabolic network and knowing the atom transitions for each reaction, iMFA software can calculate the theoretical labeling patterns for a given set of metabolic fluxes. It then compares these simulated patterns to the experimentally measured ones. Through an iterative optimization process, the software adjusts the flux values to minimize the difference between the simulated and measured data, thereby providing a quantitative map of the metabolic fluxes within the cell. nih.gov This approach is particularly powerful for analyzing complex networks with cyclic pathways and reversible reactions, which are difficult to assess manually. nih.gov
Construction of Stoichiometric Models for Butanoate-Associated Pathways
A prerequisite for any iMFA study is a well-defined stoichiometric model of the metabolic network of interest. This model serves as the mathematical representation of all relevant biochemical reactions occurring within the cell. The construction process begins with a comprehensive literature review and consultation of biochemical databases (such as KEGG and BioCyc) to identify the enzymes and reactions associated with the metabolism of the tracer, in this case, butanoate.
For butanoate, key pathways to include are:
Activation to Butyryl-CoA: The initial step where butanoate is converted to its activated form, butyryl-CoA, a central intermediate.
Fatty Acid β-Oxidation: The pathway responsible for breaking down fatty acids, including butyryl-CoA, to produce acetyl-CoA.
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA generated from butanoate oxidation enters this central metabolic hub for energy production.
Anaplerotic Reactions: Pathways that replenish TCA cycle intermediates.
Biosynthetic Pathways: Routes leading from butanoate-derived intermediates to the synthesis of other molecules like amino acids or lipids.
Once the reactions are identified, they are compiled into a stoichiometric matrix (S). This matrix mathematically describes the network, with each column representing a reaction and each row representing a metabolite. The entries in the matrix (stoichiometric coefficients) are the numbers of molecules of each metabolite produced or consumed in each reaction. This framework of mass balance equations ensures that for every metabolite, the total rate of its production equals the total rate of its consumption at a metabolic steady state. nih.gov
| Reaction Name | Equation | Substrates | Products |
|---|---|---|---|
| Butyrate (B1204436) Activation | Butyrate + ATP + CoA → Butyryl-CoA + AMP + PPi | Butyrate, ATP, CoA | Butyryl-CoA, AMP, PPi |
| β-Oxidation (Short Chain) | Butyryl-CoA + FAD → Crotonyl-CoA + FADH₂ | Butyryl-CoA, FAD | Crotonyl-CoA, FADH₂ |
| β-Oxidation (cont.) | Crotonyl-CoA + H₂O → 3-Hydroxybutyryl-CoA | Crotonyl-CoA, H₂O | 3-Hydroxybutyryl-CoA |
| β-Oxidation (cont.) | 3-Hydroxybutyryl-CoA + NAD⁺ → Acetoacetyl-CoA + NADH + H⁺ | 3-Hydroxybutyryl-CoA, NAD⁺ | Acetoacetyl-CoA, NADH, H⁺ |
| β-Oxidation (final) | Acetoacetyl-CoA + CoA → 2 Acetyl-CoA | Acetoacetyl-CoA, CoA | Acetyl-CoA |
| Citrate Synthase (TCA Cycle Entry) | Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA | Acetyl-CoA, Oxaloacetate, H₂O | Citrate, CoA |
Isotope Patterning and Positional Labeling for Flux Determination
The power of iMFA lies in its ability to resolve fluxes at metabolic branch points by tracking the fate of specific atoms from an isotopic tracer. creative-proteomics.com The choice of tracer and the position of the isotopic label are critical. Using Sodium [1-¹⁴C]butanoate means that the radioactive ¹⁴C label is on the carboxyl carbon (the first carbon) of the butanoate molecule.
When [1-¹⁴C]butanoate is metabolized, this specific label provides distinct information. After its activation to [1-¹⁴C]butyryl-CoA, it enters the β-oxidation pathway. The first round of β-oxidation cleaves the four-carbon butyryl-CoA into two two-carbon acetyl-CoA molecules. Crucially, the process results in the ¹⁴C label residing on the carboxyl carbon of one of the acetyl-CoA molecules ([1-¹⁴C]acetyl-CoA), while the other acetyl-CoA molecule remains unlabeled.
This [1-¹⁴C]acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. In the first turn of the TCA cycle, the original carboxyl carbon of acetyl-CoA (the ¹⁴C label) is lost as ¹⁴CO₂ during the isocitrate dehydrogenase reaction. Therefore, by measuring the rate of ¹⁴CO₂ release, researchers can directly quantify the flux of butanoate through the TCA cycle. nih.gov The labeling patterns (or specific activity in the case of ¹⁴C) of TCA cycle intermediates and downstream metabolites, such as amino acids derived from these intermediates (e.g., glutamate (B1630785) from α-ketoglutarate), can be measured to further resolve fluxes throughout the central carbon metabolism. nih.gov
The principle is that competing or converging pathways will produce metabolites with different isotopic patterns. nih.gov For instance, if another carbon source (like unlabeled glucose) is also feeding into the acetyl-CoA pool, the specific activity of the acetyl-CoA will be diluted. By measuring the specific activity of downstream products, the relative contribution of butanoate versus other substrates to that metabolic pool can be precisely calculated.
Advanced Computational Tools for Flux Estimation (e.g., ML-Flux)
The estimation of metabolic fluxes from isotope labeling data is a complex computational task that requires specialized software. This process involves fitting the experimental data (extracellular fluxes and isotope labeling patterns) to the stoichiometric model by solving a large set of non-linear algebraic equations. researchgate.net
Several software packages have been developed to automate and perform these calculations.
INCA (Isotopomer Network Compartmental Analysis): A widely used, MATLAB-based tool that can perform both steady-state and isotopically non-stationary MFA. researchgate.netnih.gov It provides a user-friendly framework for model construction, data input, flux estimation, and statistical analysis. researchgate.netnih.gov
13CFLUX2: Another powerful software package that facilitates the modeling and simulation of isotope labeling experiments in metabolic networks.
OpenFlux: An open-source software that provides a platform for ¹³C-based metabolic flux analysis. nih.gov
More recently, machine learning approaches have been developed to accelerate and improve the accuracy of flux estimation.
ML-Flux: This innovative framework uses deep learning to decipher the complex relationship between isotope labeling patterns and metabolic fluxes. nih.gov Neural networks are trained on vast datasets of simulated isotope pattern-flux pairs from various metabolic models and tracers. biorxiv.org Once trained, ML-Flux can take experimental isotope labeling data as input and rapidly predict a mass-balanced metabolic flux map. nih.gov This approach is often faster and more accurate than traditional iterative methods and can even impute missing isotope pattern data, making flux analysis more accessible and efficient. nih.govbiorxiv.org
| Tool | Platform | Primary Method | Key Features |
|---|---|---|---|
| INCA | MATLAB | Least-Squares Regression | Supports steady-state and non-stationary MFA, integrates NMR and MS data, user-friendly interface. researchgate.netnih.govnih.gov |
| 13CFLUX2 | Standalone/MATLAB | Least-Squares Regression | Comprehensive modeling capabilities, supports various labeling data types. |
| ML-Flux | Web-based/Python | Deep Learning (Neural Networks) | Extremely fast computation, high accuracy, can impute missing data, democratizes MFA. nih.govbiorxiv.orgmetabolicflux.org |
Experimental Design Considerations for [1-¹⁴C]Butanoate MFA
The quality and resolution of a flux map are highly dependent on a robust experimental design. Several factors must be carefully considered when using Sodium [1-¹⁴C]butanoate as a tracer.
Tracer Selection and Purity: While the tracer is specified as [1-¹⁴C]butanoate, ensuring its high isotopic and chemical purity is paramount to avoid artifacts in the labeling data.
Achieving Steady State: The biological system must reach both metabolic and isotopic steady state for the core assumptions of the analysis to be valid. This requires careful selection of the duration of the labeling experiment. Preliminary time-course experiments are often necessary to determine the time required for intracellular metabolite pools to become fully labeled.
Analytical Methods: The choice of analytical technique to measure the ¹⁴C label is crucial. For radioactive tracers like ¹⁴C, methods typically involve separating metabolites using chromatography (e.g., HPLC) followed by quantification of radioactivity using a scintillation counter. This provides the specific activity (e.g., disintegrations per minute per mole) of each metabolite. nih.gov
Measurement of Extracellular Fluxes: In addition to measuring intracellular labeling patterns, it is essential to accurately measure the rates of substrate uptake (butanoate) and product secretion (e.g., CO₂, other organic acids). These rates are used as constraints in the metabolic model, significantly improving the precision of the estimated intracellular fluxes.
Parallel Labeling Experiments: While a single tracer experiment with [1-¹⁴C]butanoate can reveal fluxes related to its direct catabolism, its ability to resolve fluxes in more distant or parallel pathways may be limited. A more powerful approach is to conduct parallel labeling experiments. nih.gov For example, a parallel experiment using [U-¹³C]glucose (where all carbons are labeled) could be run under identical conditions. By integrating the data from both the ¹⁴C-butanoate and ¹³C-glucose experiments into a single model, a much more comprehensive and highly resolved flux map of the entire central metabolism can be obtained. nih.gov
Mechanistic Investigations of Butanoate Action Through Tracer Studies
Elucidation of Butanoate Catabolism and Anabolism Pathways
Butanoate metabolism encompasses both the breakdown of the molecule for energy (catabolism) and its use as a building block for more complex molecules (anabolism). study.comyoutube.com Catabolic pathways release energy by breaking down complex molecules, while anabolic pathways use energy to synthesize them. healthline.comlibretexts.orgstudy.com Tracer studies using Sodium;(114C)butanoate have been instrumental in delineating these interconnected processes.
Entry into the Tricarboxylic Acid (TCA) Cycle
A primary catabolic fate of butanoate is its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgkhanacademy.org This is a central pathway in cellular respiration for the oxidation of nutrients to produce energy in the form of ATP. wikipedia.org Research has demonstrated that butanoate is metabolized and incorporated into the TCA cycle. biorxiv.org The cycle begins when acetyl-CoA transfers its two-carbon acetyl group to the four-carbon acceptor molecule, oxaloacetate, to form the six-carbon molecule, citrate. khanacademy.org Through a series of enzymatic reactions, this citrate molecule is oxidized, releasing energy and carbon dioxide. wikipedia.orgkhanacademy.org
Studies have shown that sodium butanoate can influence the activity of key enzymes within the TCA cycle. For instance, in rat brain models, sodium butanoate was found to reverse the inhibition of TCA cycle enzymes such as citrate synthase, succinate dehydrogenase, and malate dehydrogenase. nih.gov This highlights butanoate's role not only as a substrate for the cycle but also as a modulator of its enzymatic machinery.
Contribution to Fatty Acid Synthesis and Lipid Metabolism
While butanoate is readily catabolized for energy, tracer studies also reveal its anabolic role as a precursor for lipid synthesis. The acetyl-CoA derived from butanoate oxidation can be exported from the mitochondria to the cytoplasm, where it serves as a fundamental building block for the synthesis of new fatty acids. khanacademy.org
Research has shown that sodium butanoate can modulate hepatic lipid homeostasis by regulating the expression of genes involved in both fatty acid synthesis and oxidation. nih.gov In studies on lactating goats, a diet supplemented with sodium butanoate was found to activate the liver pentose phosphate pathway and lipid anabolism, leading to changes in fatty acid distribution. nih.gov Furthermore, sodium butanoate has been observed to attenuate lipid metabolism disorders by upregulating genes associated with fatty acid catabolism and downregulating those related to fatty acid synthesis. nih.gov It can also modulate key metabolic proteins in adipose tissue, such as PPAR-γ, which is involved in fatty acid uptake and insulin (B600854) sensitivity. plos.org
| Metabolic Process | Effect of Sodium Butanoate | Key Regulated Molecules | Reference |
|---|---|---|---|
| Fatty Acid Synthesis | Downregulation | FASN, ACC | nih.gov |
| Fatty Acid Oxidation (Catabolism) | Upregulation | PPARα, Cpt1 | nih.gov |
| Adipose Tissue Lipid Uptake | Modulation / Prevention of Reduction | PPAR-γ, PGC-1α | plos.org |
| Liver Lipid Anabolism | Activation | Pentose Phosphate Pathway | nih.gov |
Butanoate and Ketogenesis Pathways
Ketogenesis is the metabolic process that produces ketone bodies from the breakdown of fatty acids, occurring primarily in the mitochondria of liver cells. wikipedia.orgnih.gov This pathway is activated during states of low glucose availability, such as fasting or caloric restriction, to provide an alternative energy source for organs like the brain and heart. wikipedia.org
Butanoate, as a short-chain fatty acid, can be a substrate for ketogenesis. The process begins with the conversion of butanoate to butyryl-CoA, which then undergoes β-oxidation to yield two molecules of acetyl-CoA. mdpi.com These acetyl-CoA molecules are the direct precursors for ketone body synthesis. nih.gov
The key steps in ketogenesis are:
Condensation: Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.govyoutube.com
Synthesis of HMG-CoA: Acetoacetyl-CoA combines with another molecule of acetyl-CoA to form HMG-CoA (3-hydroxy-3-methylglutaryl-CoA). nih.govmdpi.com
Cleavage: HMG-CoA is then cleaved by HMG-CoA lyase to produce acetoacetate, the first ketone body, and acetyl-CoA. nih.govmdpi.comyoutube.com
Formation of Other Ketone Bodies: Acetoacetate can be reduced to form another ketone body, β-hydroxybutyrate, or it can spontaneously decarboxylate to form acetone. youtube.com
The regulation of ketogenesis is tightly controlled by hormones, with insulin being a primary inhibitor. nih.gov
Role in Intermediary Metabolism and Energy Homeostasis
Intermediary metabolism refers to the intracellular processes of converting nutrients into energy and building blocks. Tracer studies with this compound confirm its significant role as an energy substrate that helps maintain cellular energy homeostasis. Butanoate is a key player in maintaining metabolic balance and endothelial integrity. nih.gov
Interplay with Other Metabolic Pathways (e.g., glycolysis, propanoate metabolism)
The metabolic influence of butanoate extends to its interaction with other major metabolic pathways.
Glycolysis: Research has revealed a direct interplay between butanoate and glycolysis, the pathway that breaks down glucose. In studies on hepatocellular carcinoma cells, sodium butanoate was found to inhibit aerobic glycolysis. nih.gov This effect was linked to the downregulation of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway, via the c-myc signaling pathway. nih.gov This demonstrates that butanoate can actively modulate cellular glucose utilization.
Propanoate Metabolism: Butanoate and propanoate, another major short-chain fatty acid, often coexist and can have both separate and combined effects on cellular metabolism. They can act as signaling molecules by targeting G protein-coupled receptors like GPR41 and GPR43. mdpi.com Propionate is a potent agonist for both receptors, while butyrate (B1204436) is particularly active for GPR41. mdpi.com This interaction at the receptor level suggests a complex interplay in regulating cellular functions, such as glucose uptake and insulin sensitivity. mdpi.com
Tracing Butanoate's Influence on Cellular Regulation and Signaling
Beyond its metabolic roles, butanoate is a significant signaling molecule that influences cellular regulation. One of its most well-documented functions is as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov By inhibiting HDACs, butanoate alters the acetylation status of histone proteins, which in turn modifies chromatin structure and regulates gene expression. This epigenetic mechanism underlies many of butanoate's effects on cell proliferation, differentiation, and apoptosis.
Tracer studies help to connect the metabolic fate of butanoate with its signaling functions. For example, butanoate also exerts its signaling effects through specific cell surface receptors. It targets G protein-coupled receptors FFAR2 (GPR43) and FFAR3 (GPR41), initiating intracellular signaling cascades that modulate cellular responses. plos.org Furthermore, sodium butanoate has been shown to influence cellular calcium (Ca2+) signaling. It can prevent cytokine-induced dysfunction in pancreatic β-cells by restoring the expression of stromal interaction molecule 1 (STIM1) and activating store-operated calcium entry, which is crucial for processes like insulin secretion. nih.gov
| Signaling Mechanism | Description | Key Targets/Pathways | Reference |
|---|---|---|---|
| HDAC Inhibition | Inhibits histone deacetylase enzymes, leading to changes in gene expression. | Histone proteins, Chromatin | nih.gov, nih.gov |
| GPCR Activation | Acts as a ligand for G protein-coupled receptors FFAR2 and FFAR3. | FFAR2 (GPR43), FFAR3 (GPR41) | plos.org |
| Calcium Signaling | Modulates intracellular calcium levels, impacting cellular functions like insulin secretion. | Stromal Interaction Molecule 1 (STIM1), Store-Operated Calcium Entry | nih.gov |
| Gene Expression (c-myc) | Downregulates expression of key metabolic enzymes via signaling pathways. | c-myc, Hexokinase 2 (HK2) | nih.gov |
Impact on Enzyme Activity and Substrate Utilization
Tracer studies have revealed that this compound significantly influences cellular energy metabolism by altering the preferred substrates for enzymatic pathways. These investigations demonstrate a dynamic interplay between butanoate and other key energy sources like glucose.
In human colon adenocarcinoma HT-29 cells, studies using isotopically labeled substrates have shown that increasing concentrations of butanoate lead to a dose-dependent inhibition of glucose uptake and oxidation. nih.gov Tracer analysis with [1,2-13C2]glucose and [1,2-13C2]butyrate revealed that butanoate replaces glucose as the primary carbon source for both the tricarboxylic acid (TCA) cycle and de novo fatty acid synthesis. nih.gov This shift in substrate utilization indicates a significant alteration in the activity of enzymes central to cellular metabolism.
The metabolic fate of [1-14C]butyrate has been further investigated in cultured colonocytes. These cells readily oxidize the labeled butanoate. nih.gov Interestingly, the presence of glucose was found to significantly increase the incorporation of the 14C label from butanoate into cellular lipids, highlighting the role of glucose in providing the necessary NADPH for lipogenesis via the pentose phosphate pathway. nih.gov
Further studies with [14C]butyrate have explored its uptake kinetics, which is the initial step for its subsequent enzymatic utilization. In human colon adenocarcinoma cells, the transport of [14C]butyrate was found to be a combination of linear, non-saturable diffusion and a saturable, carrier-mediated process. nih.gov This indicates the involvement of specific transporter proteins whose activity is crucial for the intracellular availability of butanoate as a substrate.
The table below summarizes findings from tracer studies on the impact of butanoate on substrate utilization.
| Cell Line | Labeled Substrate(s) | Key Findings |
| HT-29 | [1,2-13C2]glucose, [1,2-13C2]butyrate | Butyrate inhibits glucose uptake and oxidation; replaces glucose as the main carbon source for the TCA cycle and fatty acid synthesis. nih.gov |
| HT-29 Glc(-/+) | [1-14C]butyrate | Cells actively oxidize butyrate; glucose enhances the incorporation of 14C from butyrate into cellular lipids. nih.gov |
| Human Colon Adenocarcinoma Cells | [1-14C]butyrate | Butyrate uptake is mediated by both passive diffusion and carrier-mediated transport. nih.gov |
Modulation of Transcriptional and Post-Translational Processes (e.g., histone acetylation)
One of the most significant mechanisms through which butanoate influences cellular function is by modulating gene expression, largely through its effect on post-translational modifications of histones. Tracer studies using this compound have provided direct evidence for the link between butanoate metabolism and histone acetylation.
Butanoate is a well-established inhibitor of histone deacetylase (HDAC) enzymes. mdpi.comresearchgate.net Inhibition of these enzymes leads to an accumulation of acetylated histones, a state associated with a more open chromatin structure and increased gene transcription. Tracer studies have gone a step further by demonstrating that butanoate not only inhibits the removal of acetyl groups but can also serve as a direct precursor for their addition.
In a study using human colon carcinoma cells incubated with 14C-labeled butanoate, a portion of the radiolabel was recovered in nuclear histones. This finding suggests that the carbon backbone of butanoate can be incorporated into the acetyl groups of histones.
Subsequent research using stable isotope tracing with 13C-labeled butanoate in Caco-2 cells provided unequivocal evidence for this metabolic link. The study showed that the isotope label from [13C]butyrate appeared on acetylated histone peptides within 30 minutes of exposure. biorxiv.orgnih.gov This demonstrates that butanoate is metabolized to acetyl-CoA, which is then used by histone acetyltransferases (HATs) to acetylate histones. biorxiv.org This metabolic contribution to the cellular acetyl-CoA pool is a key mechanism by which butanoate influences the epigenetic landscape.
The dual action of butanoate—inhibiting HDACs and serving as a substrate for HATs—creates a powerful synergistic effect on histone hyperacetylation. This, in turn, leads to changes in the expression of genes that regulate various cellular processes. For example, butanoate has been shown to increase the transcription of the p21 gene, a cyclin-dependent kinase inhibitor, through mechanisms involving histone acetylation. nih.gov
The findings from these tracer studies are summarized in the table below, illustrating the direct link between butanoate metabolism and histone modifications.
| Isotope Used | Cell Line/Model | Key Findings |
| 14C-labeled butanoate | Human Colon Carcinoma Cells | A minor part of the 14C from butanoate was recovered in nuclear histones. |
| 13C-labeled butanoate | Caco-2 Cells | Isotope label from butyrate was incorporated into the acetyl groups of histones, demonstrating its role as a carbon source for histone acetylation. biorxiv.orgnih.gov |
Analytical Methodologies for 1 14c Butanoate and Its Metabolites
Radiometric Detection and Quantification
Radiometric methods are fundamental in metabolic studies using ¹⁴C-labeled compounds. These techniques rely on the detection of beta particles emitted from the ¹⁴C isotope, providing high sensitivity and specificity for tracking the radiolabel.
Liquid Scintillation Counting for Total Radioactivity
Liquid Scintillation Counting (LSC) is a widely used analytical method for the quantification of total radioactivity in a sample. nih.govresearchgate.netnih.gov This technique measures the beta radiation emitted by the ¹⁴C isotope in [1-¹⁴C]butanoate and its metabolites. The process involves dissolving the sample in a liquid scintillation cocktail, which contains a solvent and scintillators (fluors). The energy from the beta particles is transferred to the solvent molecules, which in turn excites the scintillators. As the scintillators return to their ground state, they emit photons of light, which are detected by photomultiplier tubes in a liquid scintillation counter. The intensity of the light flashes is directly proportional to the energy of the beta particle. nm.govillinois.edu
Sample preparation is a critical step to ensure a homogeneous mixture of the sample and the scintillation cocktail for accurate quantification. nm.gov For aqueous samples containing [1-¹⁴C]butanoate or its metabolites, specialized emulsifying or aqueous cocktails are used. illinois.edu Recoveries of ¹⁴C-labeled compounds, such as ketone bodies derived from butanoate, can approach 100% with good reproducibility in replicate analyses when appropriate methods are used. nih.gov
| Parameter | Description |
| Principle | Detection of beta particle emissions from ¹⁴C via light photons produced by scintillators. |
| Instrumentation | Liquid Scintillation Counter with photomultiplier tubes. |
| Sample Preparation | Homogeneous mixing of the sample with a liquid scintillation cocktail. |
| Application | Quantification of total ¹⁴C radioactivity in biological samples (e.g., blood, urine, feces). nih.gov |
| Key Advantage | High sensitivity for detecting low levels of radioactivity. |
Radio-High-Performance Liquid Chromatography (Radio-HPLC) for Separation and Detection
Radio-High-Performance Liquid Chromatography (Radio-HPLC) combines the separation power of HPLC with the sensitive detection of radioactivity. eag.comnih.govresearchgate.net This technique is instrumental in separating and quantifying [1-¹⁴C]butanoate from its various metabolites in complex biological mixtures. In a typical Radio-HPLC setup, the sample extract is injected into an HPLC system, where the components are separated based on their physicochemical properties by a stationary phase (column) and a mobile phase. The eluent from the column then passes through a radioactivity detector, which measures the ¹⁴C activity in real-time. eag.com
There are two primary methods for radioactivity detection in HPLC:
Flow-through detection: The column eluent is continuously mixed with a scintillation cocktail and passed through a flow cell positioned between two photomultiplier tubes. This provides real-time radiochromatograms. eag.com
Fraction collection and LSC: The eluent is collected into vials at specific time intervals. The radioactivity in each fraction is then measured by a liquid scintillation counter. This method can offer higher sensitivity compared to flow-through detection. nih.goveag.com
Radio-HPLC has been successfully used to analyze metabolites of various ¹⁴C-labeled compounds, demonstrating its utility for profiling butanoate metabolites. nih.govresearchgate.net
| Feature | Description |
| Separation Principle | High-Performance Liquid Chromatography (e.g., reverse phase). eag.com |
| Detection Method | Real-time flow-through radioactivity monitor or fraction collection followed by LSC. eag.com |
| Data Output | Radiochromatogram showing peaks of radioactivity corresponding to separated ¹⁴C-labeled compounds. researchgate.net |
| Application | Separation and quantification of [1-¹⁴C]butanoate and its individual metabolites in biological extracts. |
Radio-Thin-Layer Chromatography (Radio-TLC) for Metabolite Profiling
Radio-Thin-Layer Chromatography (Radio-TLC) is another valuable technique for the separation and profiling of [1-¹⁴C]butanoate and its metabolites. In this method, the biological sample extract is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the mobile and stationary phases.
After development, the distribution of radioactivity on the TLC plate is determined using methods such as:
Autoradiography: The TLC plate is exposed to X-ray film, which is then developed to reveal the locations of the radioactive spots.
Phosphorimaging: A phosphor screen is exposed to the TLC plate and then scanned to create a digital image of the radioactivity distribution.
Plate scanning: The plate is scanned with a radioactivity detector that moves across the surface to generate a radiochromatogram.
Scraping and LSC: The stationary phase is scraped from different sections of the plate, and the radioactivity in each section is quantified by liquid scintillation counting.
Radio-TLC is a relatively simple and cost-effective method for obtaining a qualitative or semi-quantitative profile of metabolites.
Mass Spectrometry-Based Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it allows for the identification and quantification of molecules with high specificity. For studies involving isotopically labeled compounds like [1-¹⁴C]butanoate, MS can provide detailed structural information about the metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly used technique for the analysis of volatile and semi-volatile metabolites. nih.gov Volatile metabolites derived from [1-¹⁴C]butanoate, such as short-chain fatty acids and ketones, can be analyzed using this method. nih.gov Samples often require derivatization to increase the volatility and thermal stability of the analytes before injection into the gas chromatograph. mdpi.com
In the GC, compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum. This spectrum serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries. researchgate.net
| Component | Function |
| Gas Chromatograph (GC) | Separates volatile compounds based on their physicochemical properties. |
| Ion Source | Ionizes the separated compounds (e.g., by electron impact). |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. |
| Detector | Detects the ions and generates a mass spectrum. |
| Application | Identification and quantification of volatile metabolites of [1-¹⁴C]butanoate. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for the analysis of non-volatile and thermally labile metabolites, which are common products of butanoate metabolism. researchgate.netnih.gov This technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. uab.edu LC-MS allows for the analysis of a wide range of metabolites in complex biological fluids with high sensitivity and selectivity. nih.govresearchgate.net
Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to separate metabolites based on their polarity. nih.gov The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analytes are ionized. The ions are then analyzed by the mass spectrometer to provide information on their molecular weight and structure. uab.edu The combination of retention time from the LC and the mass spectral data from the MS allows for confident identification and quantification of metabolites. nih.gov
| Technique | Description |
| Liquid Chromatography (LC) | Separates non-volatile compounds in a liquid mobile phase. |
| Ionization Source (e.g., ESI) | Generates ions from the eluted compounds in the liquid phase. |
| Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) | Separates ions based on their mass-to-charge ratio. |
| Application | Analysis of a broad range of non-volatile metabolites of [1-¹⁴C]butanoate, including conjugates and polar compounds. |
High-Resolution Mass Spectrometry for Precise Mass Defect Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of metabolites of Sodium;(1-¹⁴C)butanoate, offering high accuracy and sensitivity. nih.gov This technique allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which is instrumental in elucidating the elemental composition of unknown metabolites. nih.gov When combined with ¹⁴C labeling, HRMS provides a powerful method for tracing the metabolic fate of butanoate. researchgate.net
A key advantage of using high-specific activity ¹⁴C labeling with HRMS is the generation of characteristic ion pairs in the mass spectra. wayne.edu This unique isotopic signature helps to differentiate true metabolites from background matrix interferences. researchgate.netwayne.edu The analysis of the isotopic mass defect, which is the difference between the exact mass of an isotope and its nominal mass, can further aid in the identification of molecules containing the ¹⁴C label. nih.gov Variations of the Kendrick mass defect (KMD) method can be employed to visualize and rapidly detect metabolites enriched with isotopic tracers like ¹³C, a concept that can be extended to ¹⁴C-labeled compounds. nih.govacs.org
The combination of high-specific activity ¹⁴C labeling and HRMS has been successfully demonstrated for metabolism profiling of various compounds in complex matrices. researchgate.net This approach, sometimes referred to as HSA-¹⁴C-HRMS, leverages the radioactive peaks from the ¹⁴C label to quickly identify target compounds and uses the unique ion abundance ratios in the high-resolution mass spectra to confirm their structures and exclude false positives. researchgate.netwayne.edu
Table 1: Key Features of HRMS in ¹⁴C-Tracer Studies
| Feature | Description | Relevance to [1-¹⁴C]Butanoate Analysis |
|---|---|---|
| High Mass Accuracy | Provides precise mass measurements, enabling the determination of elemental formulas for metabolites. nih.gov | Differentiates butanoate metabolites from other endogenous compounds with similar nominal masses. |
| Isotopic Signature | The presence of ¹⁴C creates a unique isotopic pattern in the mass spectrum. wayne.edu | Confirms that detected metabolites originate from the administered Sodium;(1-¹⁴C)butanoate. |
| Mass Defect Analysis | The difference between the exact mass and integer mass helps to identify compounds containing the label. nih.gov | Facilitates the filtering of data to specifically highlight ¹⁴C-containing metabolites. |
| High Sensitivity | Capable of detecting very low concentrations of labeled compounds. nih.gov | Allows for the identification of minor metabolites of butanoate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the specific location of isotopic labels within a molecule. nih.gov While ¹³C NMR is more commonly used for stable isotope analysis, the principles can be extended to ¹⁴C-labeled compounds, although direct detection of the ¹⁴C nucleus is not standard practice due to its quadrupolar nature and the low natural abundance of NMR-active nuclei. libretexts.orgyoutube.com Instead, the effect of ¹⁴C incorporation on the NMR spectra of neighboring nuclei, such as ¹H and ¹³C, can be observed. rsc.orgiaea.org
The replacement of a ¹²C atom with a ¹⁴C atom can induce small upfield shifts in the signals of directly bonded ¹H and ¹³C nuclei. rsc.orgiaea.org These subtle changes in chemical shifts can be used to infer the position and extent of ¹⁴C labeling. rsc.org For instance, in a ¹³C NMR spectrum of a ¹⁴C-labeled compound, the signal corresponding to the carbon atom bearing the ¹⁴C label may be absent or significantly diminished in intensity, confirming the position of the label. rsc.org
While ¹³C NMR is generally preferred for determining positional isotopic enrichment due to the spin-1/2 nucleus of ¹³C, which provides sharper signals and allows for more straightforward interpretation of coupling patterns, studies have shown good agreement between ¹³C NMR and ¹⁴C tracer studies in measuring isotopic distributions. libretexts.orgnih.govksu.edu.sa The combination of both ¹³C and ¹⁴C labeling in the same molecule allows for comparative analysis by both NMR and radiometric detection methods. nih.gov
Table 2: Comparison of NMR Techniques for Isotopic Analysis
| Technique | Principle | Application to [1-¹⁴C]Butanoate | Advantages | Limitations |
|---|---|---|---|---|
| ¹³C NMR | Direct detection of the ¹³C nucleus. libretexts.org | Can be used with doubly labeled ([¹³C, ¹⁴C]) butanoate to determine the position of the label. nih.gov | Provides direct structural information and positional enrichment. nih.gov | Requires enrichment with ¹³C. libretexts.org |
| ¹H NMR | Detection of ¹H nuclei. The presence of a ¹⁴C atom can cause a small upfield shift on an adjacent proton's signal. rsc.orgiaea.org | Can indirectly indicate the position of the ¹⁴C label in butanoate by observing shifts in the proton spectrum. | High sensitivity and resolution. | Indirect detection of the ¹⁴C label. |
| Indirect ¹³C Detection | Observing the absence or reduced intensity of a ¹³C signal at the site of ¹⁴C labeling. rsc.org | Confirms the C-1 position of the label in [1-¹⁴C]Butanoate by the disappearance of the C-1 signal in the ¹³C spectrum. | Relatively straightforward confirmation of label position. | Provides information only on the location, not necessarily the metabolic transformation at that site. |
Chromatographic Separation Techniques for Labeled Compounds
Chromatographic techniques are essential for separating [1-¹⁴C]Butanoate and its metabolites from complex biological matrices prior to their detection and quantification. iaea.org The choice of chromatographic method depends on the physicochemical properties of the analytes and the complexity of the sample.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and thermally labile compounds. selcia.com For butanoate and its more polar metabolites, reversed-phase HPLC (RP-HPLC) is often employed. aurigeneservices.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. google.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of sodium butanoate, an acidic mobile phase is often used to ensure the compound is in its protonated form, which can improve retention on a C18 column. google.com The eluent from the HPLC can be collected in fractions for subsequent radioactivity measurement by liquid scintillation counting or directed to a flow-through radioactivity detector. researchgate.net
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. iaea.org To analyze butanoate and its non-volatile metabolites by GC, they typically need to be derivatized to increase their volatility. nih.gov Methylation to form methyl butyrate (B1204436) is a common derivatization strategy. nih.govsielc.com The separated compounds can be detected by various detectors, and for radiolabeled compounds, the effluent can be passed through a gas-proportional counter to detect the ¹⁴C. openmedscience.com
Table 3: Chromatographic Methods for [1-¹⁴C]Butanoate and Metabolites
| Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Derivatization Required? | Detection Method for ¹⁴C |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 google.com | Acetonitrile/Water with acid google.com | No | Liquid Scintillation Counting of fractions, online radioactivity detector. researchgate.net |
| Gas Chromatography | Capillary column (e.g., DB-5) | Helium, Nitrogen | Yes (e.g., methylation) nih.gov | Gas-proportional counter, fraction collection for LSC. openmedscience.com |
Data Processing and Statistical Analysis of Tracer Experiments
The data generated from tracer experiments with Sodium;(1-¹⁴C)butanoate require specialized processing and statistical analysis to yield meaningful biological insights. The primary goal is to quantify the incorporation of the ¹⁴C label into various metabolites and to understand the kinetics of metabolic pathways.
The raw data from analytical instruments, such as counts per minute (CPM) or disintegrations per minute (DPM) from a liquid scintillation counter, or ion counts from a mass spectrometer, must first be corrected for background and radioactive decay (if necessary, though less of a concern for the long half-life of ¹⁴C). nih.gov For chromatographic data, peak areas corresponding to the parent compound and its metabolites are integrated.
Tracer-to-tracee ratio (TTR) is a key parameter calculated in stable isotope tracer studies, and similar principles can be applied to radiotracer data. nih.gov This ratio represents the proportion of the labeled compound (tracer) to the unlabeled compound (tracee). nih.gov In the context of ¹⁴C studies, this would be the ratio of the specific activity of a metabolite to the specific activity of the precursor, [1-¹⁴C]butanoate.
Mixing models are often used in stable isotope ecology and can be adapted for metabolic tracer studies to determine the relative contributions of different sources to a particular metabolite pool. google.com For instance, if butanoate can be metabolized through multiple pathways to produce a common intermediate, isotopic data can be used to quantify the flux through each pathway. Bayesian mixing models, such as those implemented in the MixSIAR R package, are powerful tools for this type of analysis as they can account for variability in source values and incorporate prior information. youtube.comyoutube.com
The statistical analysis of tracer data often involves comparing isotopic enrichment in different experimental groups. Standard statistical tests, such as t-tests or ANOVA, can be used to assess the significance of these differences. The choice of statistical test depends on the experimental design and the distribution of the data.
Table 4: Key Steps in Data Processing and Analysis
| Step | Description | Example for [1-¹⁴C]Butanoate Study |
|---|---|---|
| Data Correction | Adjusting raw data for background noise and other systematic errors. | Subtracting background counts from the measured radioactivity of samples. |
| Quantification of Enrichment | Calculating the amount of ¹⁴C label in different compounds. | Determining the specific activity (e.g., in Bq/mol) of butanoate and its metabolites. |
| Kinetic Modeling | Using mathematical models to describe the rate of appearance and disappearance of the tracer in different pools. | Fitting the time-course of ¹⁴C in a specific metabolite to a compartmental model to estimate flux rates. |
| Statistical Comparison | Applying statistical tests to compare isotopic enrichment between different conditions or groups. | Using an ANOVA to compare the incorporation of ¹⁴C into a metabolite in a control group versus a treatment group. |
Comparative Studies of Butanoate Metabolism and Tracing
Interspecies Variations in [1-14C]Butanoate Metabolic Fate
The metabolic fate of [1-14C]butanoate demonstrates significant variations across different species, largely influenced by their digestive physiology and the metabolic adaptations of their tissues. Ruminant animals, such as sheep, goats, and camels, display a distinct pattern of butanoate metabolism compared to monogastric animals like rats and humans. oup.com In ruminants, the rumen epithelium is a primary site for the metabolism of absorbed butanoate, where it is extensively converted to ketone bodies and carbon dioxide. cabidigitallibrary.org
Studies comparing the oxidation of butyrate (B1204436) in the rumen epithelium, liver, kidney, heart, and lung of camels, sheep, and goats have shown that the liver is the most active site of ketogenesis from butyrate in all three species. cabidigitallibrary.org Notably, the kidney of the camel metabolizes more butyrate than that of sheep or goats. cabidigitallibrary.org In contrast, the heart and lungs of all three species oxidize very little butyrate. cabidigitallibrary.org
In monogastric species like rats, colonocytes are the primary site for butyrate oxidation. nih.gov While there are similarities in the metabolic pathways between rats and humans, notable species differences exist in the broader context of drug and compound metabolism, which can influence the ultimate fate of metabolites derived from butanoate. nih.govnih.gov For instance, the reductive cleavage of certain compounds by intestinal microflora and subsequent metabolism in the liver can differ significantly between rats and humans. nih.gov
The table below summarizes the comparative metabolic fate of [1-14C]butanoate in different species.
| Species | Primary Site of Metabolism | Major Metabolic Products | Key Findings |
| Ruminants (Sheep, Goat, Camel) | Rumen Epithelium, Liver | Ketone bodies, CO2 | The liver is the most active site for ketogenesis from butyrate. The camel kidney metabolizes more butyrate than sheep or goats. cabidigitallibrary.org |
| Rat | Colonocytes | CO2, Ketone bodies | Colonocytes show a high capacity for oxidizing butyrate to CO2. nih.gov |
| Human | Colonocytes, Liver | CO2, Ketone bodies, Acetyl-CoA | Butyrate is the preferred energy source for colonocytes. frontiersin.org The liver metabolizes the portion of butyrate that enters portal circulation. mdpi.com |
Tissue-Specific Differences in Butanoate Utilization and Conversion
The utilization and conversion of butanoate are highly tissue-specific, reflecting the distinct metabolic roles of different organs. Colonocytes, the epithelial cells lining the large intestine, are unique in their preference for butanoate as their primary energy source, accounting for approximately 70% of their energy needs. nih.gov This is in stark contrast to other cells in the body that preferentially use glucose. nih.gov
Once absorbed by colonocytes, [1-14C]butanoate is rapidly transported into the mitochondria and undergoes β-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP. mdpi.com A portion of the butanoate that is not metabolized by the colonocytes enters the portal circulation and is transported to the liver. mdpi.com In the liver, butanoate is a substrate for the synthesis of fatty acids, cholesterol, and ketone bodies. mdpi.com
The heart and skeletal muscle can also utilize ketone bodies derived from butanoate as an energy source, particularly during periods of low glucose availability. wikipedia.org However, the liver itself cannot utilize the ketone bodies it produces because it lacks the necessary enzyme, thiophorase. wikipedia.org
The following table details the tissue-specific utilization and conversion of butanoate.
| Tissue | Primary Function in Butanoate Metabolism | Key Metabolic Pathways | End Products |
| Colonocytes | Primary energy source | β-oxidation, TCA cycle | ATP, CO2 |
| Liver | Ketogenesis, Biosynthesis | β-oxidation, Ketogenesis, Fatty acid synthesis, Cholesterol synthesis | Ketone bodies, Fatty acids, Cholesterol, Acetyl-CoA |
| Heart Muscle | Energy source | Ketone body oxidation, TCA cycle | ATP, CO2 |
| Skeletal Muscle | Energy source | Ketone body oxidation, TCA cycle | ATP, CO2 |
| Brain | Energy source (during low glucose) | Ketone body oxidation, TCA cycle | ATP, CO2 |
Influence of Physiological State and Environmental Factors on Butanoate Pathways
The metabolic pathways of butanoate are not static but are dynamically influenced by the physiological state of the organism and various environmental factors, most notably diet. The production of butanoate in the gut is directly dependent on the availability of fermentable dietary fibers. mdpi.com Diets rich in fiber lead to increased production of short-chain fatty acids, including butanoate, by the gut microbiota. nih.govmdpi.com
Fasting is another physiological state that significantly alters butanoate metabolism. During periods of fasting, the body shifts from carbohydrate-based energy metabolism to fat and ketone-based metabolism. nih.gov While fasting may lead to a decrease in the abundance of some butyrate-producing bacteria due to reduced substrate availability, some studies suggest that intermittent fasting can increase the abundance of certain butyrate-producing bacteria. microba.comconsensus.app In ruminants, fasting has been shown to increase the incorporation of [1-14C]butanoate into plasma glucose and liver glycogen, although this is not a major metabolic fate. plu.mx
Hormonal regulation also plays a role in modulating butanoate's effects. Butyrate can stimulate the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation and glucose homeostasis. frontiersin.orgnus.edu.sg The metabolic benefits of butyrate in conditions like obesity and metabolic syndrome are thought to be mediated, in part, through these hormonal pathways. utas.edu.aunih.gov
The table below outlines the influence of different physiological states and environmental factors on butanoate pathways.
| Factor | Influence on Butanoate Pathways | Resulting Metabolic Shift |
| High-Fiber Diet | Increased production of butanoate by gut microbiota. mdpi.com | Enhanced energy supply for colonocytes, potential systemic benefits. nih.gov |
| Fasting | Altered gut microbiota composition, shift in systemic energy metabolism. nih.gov | Increased reliance on ketone bodies, including those derived from butanoate. microba.com |
| Obesity/Metabolic Syndrome | Often associated with a decreased abundance of butyrate-producing bacteria. nih.gov | Impaired glucose and lipid metabolism, which may be partially ameliorated by butyrate supplementation. utas.edu.au |
| Hormonal State (e.g., increased GLP-1) | Butyrate stimulates the release of GLP-1 and PYY. frontiersin.org | Improved insulin (B600854) sensitivity and appetite control. nus.edu.sg |
Genotypic and Phenotypic Divergence in Butanoate Metabolism
Both the genetic makeup of the host and the genotypic diversity of the gut microbiome contribute to variations in butanoate metabolism. The capacity to produce butanoate is not universal among gut bacteria; it is dependent on the presence of specific metabolic pathways and the genes that encode the necessary enzymes. nih.gov For example, the acetyl-CoA pathway is a major route for butyrate production from the fermentation of non-digestible carbohydrates. nih.gov
Studies have shown that the gut microbiomes of infants who later develop allergic sensitization have a reduced genetic potential for butanoate fermentation. researchgate.net This suggests a link between the microbial genetic capacity for butanoate production and the development of a specific host phenotype (allergic disease).
On the host side, genetic factors can influence the expression of transporters and enzymes involved in butanoate absorption and metabolism. For instance, the expression of monocarboxylate transporter 1 (MCT1) and sodium-coupled monocarboxylate transporter 1 (SMCT1) is crucial for the uptake of butanoate by colonocytes. mdpi.com Variations in the genes encoding these transporters could potentially lead to differences in butanoate utilization.
Furthermore, certain inborn errors of metabolism, which are monogenic genetic diseases, can affect pathways that intersect with butanoate metabolism, although specific inborn errors of butanoate metabolism itself are not well-characterized. nih.govwikipedia.orgyoutube.com Downregulation of genes involved in butyrate metabolism, such as ACSM3, EHHADH, and HMGCS2, has been observed in the inflamed mucosa of patients with ulcerative colitis, indicating a link between host gene expression and altered butanoate metabolism in a disease phenotype. nih.gov
The following table summarizes the genotypic and phenotypic factors influencing butanoate metabolism.
| Factor | Description | Impact on Butanoate Metabolism |
| Microbial Genotype | Presence or absence of genes for butanoate synthesis pathways in gut bacteria. nih.gov | Determines the capacity for butanoate production in the gut. Reduced genetic potential is linked to allergic sensitization. researchgate.net |
| Host Genotype | Genetic variations in host genes for butanoate transporters (e.g., MCT1, SMCT1) and metabolic enzymes. mdpi.com | Can influence the efficiency of butanoate uptake and utilization by host tissues. |
| Disease Phenotype (e.g., Ulcerative Colitis) | Altered host gene expression in diseased tissues. | Downregulation of genes in the butyrate metabolism pathway is observed in the inflamed colon. nih.gov |
| Inborn Errors of Metabolism | Genetic defects in enzymes of related metabolic pathways. nih.gov | Can potentially impact the downstream processing of metabolites derived from butanoate. |
Emerging Directions and Future Perspectives in 1 14c Butanoate Research
Integration with Multi-Omics Technologies (e.g., metabolomics, transcriptomics)
The integration of [1-14C]butanoate tracing with multi-omics technologies, such as metabolomics and transcriptomics, represents a powerful approach to unravel the complex metabolic and regulatory networks influenced by butyrate (B1204436). This combination allows researchers to move beyond measuring simple uptake and oxidation, providing a holistic view of how butyrate carbon is incorporated into various metabolic pathways and how it modulates gene expression.
Transcriptomics , the study of the complete set of RNA transcripts, has been used to reveal how sodium butyrate affects gene expression. Studies have shown that butyrate can induce significant changes in the transcriptome of various cell types, including cancer cells and immune cells. For instance, RNA-sequencing (RNA-seq) analysis in colorectal cancer organoids treated with sodium butyrate revealed significant enrichment in genes related to cell adhesion, extracellular matrix (ECM) organization, and the PI3K-Akt signaling pathway. nih.gov Similarly, in bovine cells, butyrate was found to impact the expression of approximately 11,408 genes, affecting processes like cell morphology, cell cycle arrest, and apoptosis. plos.org These transcriptomic changes often correlate with butyrate's role as a histone deacetylase (HDAC) inhibitor, which alters chromatin structure and gene accessibility. plos.org
Metabolomics , the large-scale study of small molecules or metabolites, complements transcriptomic data by providing a direct readout of metabolic activity. By using [1-14C]butanoate, researchers can trace the journey of the labeled carbon atom through various metabolic pathways. Global metabolomics approaches have identified numerous dysregulated metabolites in response to butyrate. In a study on lactating goats, sodium butyrate supplementation was shown to activate the pentose phosphate pathway and fatty acid synthesis in the liver. nih.gov In human colon carcinoma HT29 cells, stable isotope tracing with [1,2-13C2]butyrate demonstrated that butyrate replaces glucose as the primary carbon source for energy production and macromolecule biosynthesis, a key aspect of its ability to induce a differentiated phenotype. nih.gov
The true power lies in the integrative analysis of these omics datasets. For example, a multi-omics study on Drosophila demonstrated that sodium butyrate impacts both host gene expression and metabolite composition, with lipids being the most significantly altered component. mdpi.com An integrative analysis of the transcriptome, microbiome, and metabolome identified specific transcripts that are co-regulated by butyrate, providing molecular evidence for host-microbiome interactions. mdpi.com This integrated approach allows for the construction of comprehensive models that link butyrate-induced gene expression changes to specific metabolic shifts, offering a deeper understanding of its biological functions.
Table 1: Examples of Multi-Omics Studies Involving Sodium Butyrate
| Organism/Model | Omics Technologies Used | Key Findings |
|---|---|---|
| Drosophila melanogaster | Transcriptomics, Metabolomics, 16S rRNA sequencing | Butyrate alters host gene expression, gut bacterial structure, and metabolite profiles, particularly lipids. mdpi.com |
| Colorectal Cancer Organoids | Transcriptomics (RNA-seq) | Butyrate upregulates genes in the ECM-receptor interaction and PI3K-Akt signaling pathways, inducing cell death. nih.gov |
| Lactating Goats | Metabolomics (UPLC-MS/MS) | Butyrate supplementation activates the liver pentose phosphate pathway and de novo fatty acid synthesis. nih.gov |
| Bovine Epithelial Cells | Transcriptomics (RNA-seq) | Butyrate extensively deregulates genes related to cell cycle progression, leading to cell cycle arrest. plos.org |
| Streptomyces olivaceus | Transcriptomics, Acetylomics | Butyrate activates a silent biosynthetic gene cluster and upregulates genes for lobophorin biosynthesis and the glycolysis/gluconeogenesis pathway. nih.gov |
Applications in Investigating Host-Microbiome Metabolic Interactions
[1-14C]Butanoate is an invaluable tool for dissecting the intricate metabolic dialogue between the host and its gut microbiome. Butyrate is a primary product of microbial fermentation of dietary fibers in the colon and serves as the main energy source for colonocytes. mdpi.com Tracing the fate of [1-14C]butanoate allows for a precise quantification of its absorption and utilization by host tissues, shedding light on this critical symbiotic relationship.
Research has shown that butyrate produced by the microbiota can be absorbed and distributed to peripheral tissues, including the brain and adipose tissue, where it can exert systemic effects on host metabolism. researchgate.net Studies using isotope tracers have unequivocally demonstrated that carbon from microbial metabolites like butyrate is incorporated into host molecules. For instance, experiments using 13C-labeled dietary fiber in mice showed that the microbiota supplies carbon for histone acetylation in the host's gut epithelial cells, highlighting a direct metabolic bridge. nih.govbiorxiv.org This confirms that butyrate is not only an energy source but also a carbon donor for crucial epigenetic modifications. nih.govbiorxiv.org
Development of Hybrid Tracer Methodologies (e.g., combining 14C with stable isotopes)
The future of metabolic research with butanoate lies in the development of hybrid or dual-tracer methodologies that combine the high sensitivity of the 14C radioisotope with the versatility of stable isotopes (e.g., 13C, 15N, 2H). This approach allows for the simultaneous tracing of multiple substrates and pathways, providing a more dynamic and comprehensive picture of metabolic flux.
Isotopic tracers, whether radioactive (like 14C) or stable (like 13C), are primary tools for quantitatively tracking metabolic dynamics. nih.gov While 14C offers unparalleled sensitivity for detecting trace amounts of metabolites, stable isotopes can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR), allowing for the determination of positional labeling within a molecule. nih.govfrontiersin.org This provides detailed information about the specific metabolic routes taken.
A hybrid methodology could involve the co-administration of [1-14C]butanoate and a stable isotope-labeled compound, such as 13C-glucose or 13C-glutamine.
13C-glucose could simultaneously trace the flux through glycolysis and the Krebs cycle, allowing researchers to see how butyrate utilization affects glucose metabolism in real-time.
This dual-tracer approach has been successfully applied in other contexts. For example, studies have combined 14C and 13C-labeled substrates to compare metabolic measurements by NMR and traditional radiotracer techniques in the liver, finding close agreement between the methods. nih.gov A novel double-tracer technique using oral [14C]tofogliflozin and intravenous [13C]tofogliflozin was used in a single human study to assess excretion balance and absolute oral bioavailability. nih.gov Combining high-specific-activity 14C labeling with high-resolution mass spectrometry (HRMS) has also been shown to be a powerful strategy for profiling unknown metabolites in complex matrices. wayne.eduresearchgate.net
By applying this principle to butyrate research, scientists could investigate complex metabolic questions, such as the competition between butyrate and glucose for acetyl-CoA production or how butyrate metabolism in the gut epithelium influences amino acid metabolism traced with a 15N-labeled precursor. This provides a multi-dimensional view of metabolic regulation that is not achievable with a single tracer alone.
Advanced Radiotracer Synthesis and Labeling Technologies
Progress in the synthesis and labeling of [1-14C]butanoate is critical for advancing its research applications. The efficiency, specificity, and molar activity of the radiotracer depend heavily on the synthetic methodologies employed. Traditional methods often involve multi-step syntheses starting from basic 14C precursors like Ba[14C]CO3 or [14C]KCN. acs.orgwuxiapptec.com However, recent advancements are focused on more efficient and "late-stage" labeling techniques.
Late-stage labeling aims to introduce the 14C isotope as late as possible in the synthetic sequence. This approach is highly valuable as it minimizes the handling of radioactive materials and allows for the labeling of complex molecules without having to re-develop the entire synthesis from a simple labeled starting block. One promising strategy is carbon isotopic exchange (CIE) , which seeks to directly replace a 12C-carboxylic acid group with its 14C counterpart in a single step. acs.org
Other modern synthetic methods that can be applied to the synthesis of [1-14C]butanoate and other labeled carboxylic acids include:
Advanced Carboxylation Reactions : The use of [14C]carbon dioxide ([14C]CO2) remains a fundamental method for creating the carboxyl group. nih.gov Innovations in this area include visible-light-driven photocatalysis, which allows for the carboxylation of C-H bonds under exceptionally mild conditions, avoiding the harsh reagents often used in traditional methods. researchgate.net
Use of Solid [14C]CO Precursors : To circumvent the challenges of handling gaseous [14C]CO, stable, solid precursors like "COgen" have been developed. acs.orgnih.gov These reagents can release [14C]CO in a controlled manner upon activation, facilitating safer and more efficient palladium-catalyzed carbonylation reactions to form acids, amides, or ketones. acs.orgnih.gov
Biocatalysis : The use of enzymes or whole-organism fermentation offers a cost-effective and highly specific alternative to traditional chemical synthesis. nih.gov Biocatalytic cascades can perform multiple reaction steps in a single pot, potentially providing access to complex labeled molecules from simple 14C-labeled precursors. nih.gov
These advanced technologies not only improve the efficiency and safety of producing [1-14C]butanoate but also expand the possibilities for creating more complex and specifically labeled tracer molecules for metabolic research.
Potential for Non-Invasive Imaging Applications (e.g., Positron Emission Tomography development with appropriate isotopes)
While [1-14C]butanoate is an indispensable tool for in vitro and ex vivo metabolic studies, its utility for non-invasive in vivo imaging in humans is limited because the beta particles emitted by 14C cannot be detected externally. However, the principles learned from 14C-butyrate research are directly applicable to the development of tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging modality.
PET imaging requires a tracer labeled with a positron-emitting isotope. For butyrate, the ideal isotope is Carbon-11 (11C) , a positron emitter with a short half-life of approximately 20 minutes. Researchers have successfully synthesized Sodium [1-11C]butyrate and are exploring its use as a PET radiopharmaceutical.
The development of [1-11C]butyrate for PET imaging opens up several exciting possibilities:
Oncology : PET scans with [1-11C]butyrate have been used to detect and differentiate benign and malignant brain tumors and to monitor therapy efficacy. Studies have also shown significant uptake in pancreatic adenocarcinomas, suggesting its potential for diagnosing and staging pancreatic cancer.
Neuroimaging : Initial human PET studies have confirmed that [1-11C]butyrate effectively crosses the blood-brain barrier and shows uptake in various brain regions, including the cerebellum and thalamus. This could allow for the non-invasive study of short-chain fatty acid metabolism in the brain and its role in neurological health and disease.
Cardiology : The metabolism of fatty acids is crucial for heart function. PET tracers like [1-11C]butyrate can be used to probe fatty acid metabolism in the myocardium, helping to understand conditions like coronary artery disease.
The development pipeline for a PET tracer like [1-11C]butyrate involves optimizing the radiochemical synthesis to produce it quickly and with high purity, followed by preclinical evaluation in animal models to determine its biodistribution and dosimetry, and finally, translation into clinical studies in humans. The extensive body of research conducted with [1-14C]butanoate provides a strong foundation for understanding the metabolic behavior of its 11C-labeled counterpart, accelerating its development as a clinical imaging agent.
Q & A
Basic Research Questions
Q. What are the primary methodological considerations for synthesizing and purifying Sodium;(114C)butanoate in isotopic labeling studies?
- Methodological Answer : Synthesis requires precise control of isotopic labeling (e.g., ¹⁴C at the butanoate carboxyl group). Purification often involves preparative capillary gas chromatography (PCGC) to isolate the compound from complex matrices . Post-synthesis, verify purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Solubility in water (22 mg/mL at 199.83 mM) necessitates storage at -20°C to maintain stability .
Q. How can researchers measure the ¹¹⁴C signature of this compound with minimal contamination?
- Methodological Answer : Use accelerator mass spectrometry (AMS) for compound-specific radiocarbon analysis. To mitigate contamination:
- Include recovery standards (e.g., n-CwOH with known ¹¹⁴C = -999‰) to validate accuracy .
- Replicate measurements (±20‰ precision) account for graphite preparation and AMS instrumental variability .
- Convert fraction modern (Fm) to ¹¹⁴C using standardized protocols when integrating datasets .
Q. What experimental designs are optimal for studying this compound’s role in histone deacetylase (HDAC) inhibition?
- Methodological Answer :
- In vitro assays : Use IC₅₀ values (0.3–0.4 mM for HDAC1/2/7) to compare inhibition potency against other HDAC inhibitors .
- Cell culture : Monitor histone hyperacetylation via Western blot or immunofluorescence. Ensure sodium butanoate concentrations ≤2 mM to avoid cytotoxicity .
Advanced Research Questions
Q. How should researchers address discrepancies in ¹¹⁴C measurements of this compound across replicate analyses?
- Methodological Answer : Discrepancies (e.g., ±20‰ in PCGC-isolated samples) arise from AMS instrumental noise or carbon carryover during isolation. Mitigation strategies:
- Analyze ≥3 technical replicates per sample.
- Use recovery standards to quantify contamination thresholds (e.g., ≤1% exogenous carbon in PCGC traps) .
- Apply statistical outlier tests (e.g., Grubbs’ test) to exclude anomalous data .
Q. What variables influence the vertical distribution of ¹¹⁴C in this compound within environmental matrices (e.g., soil or marine sediments)?
- Methodological Answer : Key variables include:
- Soil : C:N ratio, microbial activity, and aggregation dynamics (microaggregates retain ¹¹⁴C signatures longer) .
- Marine systems : Depth gradients (e.g., ¹¹⁴C maxima at ≤500 m due to surface productivity vs. low values in deep waters from older carbon sources) .
- Data harmonization : Convert all ¹¹⁴C values to standardized units (e.g., per mille) using sampling year and Stuiver-Polach conventions .
Q. How can researchers harmonize heterogeneous ¹¹⁴C datasets (e.g., Fm vs. ¹¹⁴C) for meta-analyses of this compound cycling?
- Methodological Answer :
- Conversion protocols : Use equations from Stuiver & Polach (1977) to convert Fm to ¹¹⁴C, ensuring sampling year metadata is available .
- Database integration : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) when contributing to platforms like MOSAIC, which centralizes radiocarbon data .
- Uncertainty propagation : Report combined uncertainties (e.g., AMS ±15‰ + isolation ±5‰) in final datasets .
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing ¹¹⁴C variability in this compound across spatial or temporal gradients?
- Methodological Answer :
- Multivariate analysis : Apply principal component analysis (PCA) to identify dominant variables (e.g., soil texture, microbial activity) explaining ¹¹⁴C variance .
- Time-series modeling : Use autoregressive integrated moving average (ARIMA) for temporal ¹¹⁴C trends in sediment cores .
Q. How should researchers validate the reproducibility of this compound’s HDAC inhibition in vivo?
- Methodological Answer :
- Animal models : Compare histone acetylation levels in tissues (e.g., colon, liver) using knockout mice for HDAC1/2/7.
- Dose-response curves : Ensure linearity between sodium butanoate concentration (0.1–2 mM) and acetylation markers .
- Blinded analyses : Minimize bias by blinding sample identifiers during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
